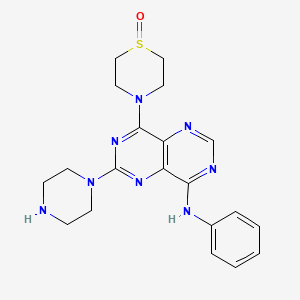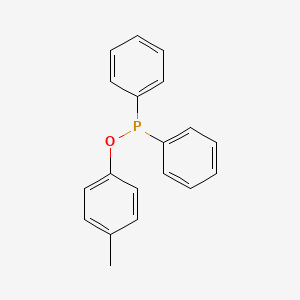
4-Methylphenyl diphenylphosphinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl diphenylphosphinite is an organophosphorus compound with the molecular formula C19H17OP. It is a phosphinite, which means it contains a phosphorus atom bonded to two phenyl groups and one 4-methylphenyl group through oxygen. This compound is used as a ligand in various catalytic processes and has applications in organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylphenyl diphenylphosphinite can be synthesized through the alcoholysis of organophosphinous chlorides. For example, treating chlorodiphenylphosphine with 4-methylphenol in the presence of a base yields this compound . The reaction typically proceeds as follows: [ \text{ClPPh}_2 + \text{4-CH}_3\text{C}_6\text{H}_4\text{OH} \rightarrow \text{4-CH}_3\text{C}_6\text{H}_4\text{OPPh}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylphenyl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphinates.
Substitution: It participates in substitution reactions, such as the Buchwald-Hartwig cross-coupling reaction.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents like palladium catalysts and bases are used in cross-coupling reactions.
Coupling Reactions: Boron reagents and palladium catalysts are commonly used.
Major Products Formed
Oxidation: Phosphinates are formed.
Substitution: Various substituted phosphinites are produced.
Coupling Reactions: Coupled products with new carbon-phosphorus bonds are formed.
Applications De Recherche Scientifique
4-Methylphenyl diphenylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, such as hydroformylation and hydrocyanation reactions.
Biology: It is studied for its potential use in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of 4-Methylphenyl diphenylphosphinite involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The molecular targets include transition metal catalysts, and the pathways involved are those of catalytic cycles in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl phenylphosphonite
- Ethyl diphenylphosphinite
- Diethyl methylphosphonite
- Diphenylphosphinic chloride
- Diphenyl phosphite
Uniqueness
4-Methylphenyl diphenylphosphinite is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly effective as a ligand in certain catalytic reactions, offering advantages in terms of selectivity and efficiency compared to other similar compounds .
Propriétés
Numéro CAS |
83128-15-8 |
|---|---|
Formule moléculaire |
C19H17OP |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
(4-methylphenoxy)-diphenylphosphane |
InChI |
InChI=1S/C19H17OP/c1-16-12-14-17(15-13-16)20-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3 |
Clé InChI |
GOZCYJUTCBNJCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-](/img/structure/B14428392.png)
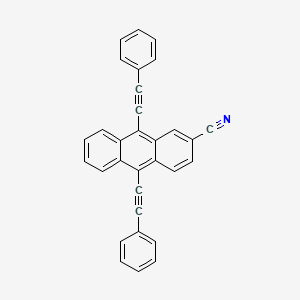
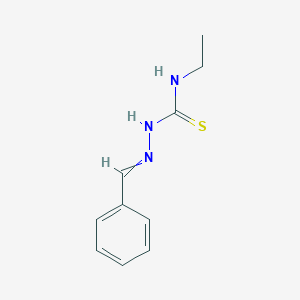


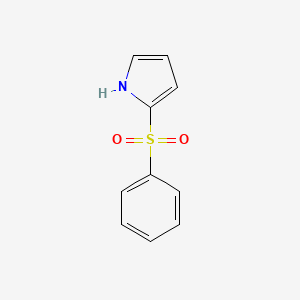
![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)
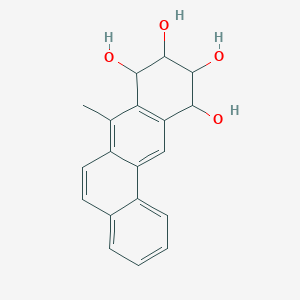

![N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine](/img/structure/B14428429.png)
![Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate](/img/structure/B14428437.png)
